4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Overview
Description
4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C14H20BrNO3S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a piperidinyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of 4-formyl-3-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide.
Reduction: Formation of 3-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide.
Substitution: Formation of 4-azido-3-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide.
Scientific Research Applications
4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine and methoxy groups play a crucial role in the binding affinity and specificity of the compound. The piperidinyl group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-3-methoxy-N-phenylbenzenesulfonamide
- 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide
- 4-iodo-3-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
Uniqueness
4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is unique due to the presence of the piperidinyl group, which imparts enhanced stability and bioavailability compared to other similar compounds. Additionally, the combination of bromine and methoxy groups provides a distinct chemical reactivity profile, making it valuable for specific research applications .
Properties
CAS No. |
714205-02-4 |
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Molecular Formula |
C16H25BrN2O3S |
Molecular Weight |
405.4g/mol |
IUPAC Name |
4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H25BrN2O3S/c1-15(2)9-11(10-16(3,4)19-15)18-23(20,21)12-6-7-13(17)14(8-12)22-5/h6-8,11,18-19H,9-10H2,1-5H3 |
InChI Key |
AZDNLQXBBNRRBD-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)Br)OC)C |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)Br)OC)C |
Origin of Product |
United States |
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